BenchChemオンラインストアへようこそ!

(-)-Nirtetralin

Antiviral Hepatitis E virus Lignan

Procure (-)-Nirtetralin (CAS 50656-78-5) for robust research. Unlike its more potent anti-HBV isomers, this specific stereoisomer is essential for HEV studies (IC50 2.277 μM) and serves as a critical baseline control in HBV SAR. It also offers a selective ETA receptor probe. Substitution with analogs will not replicate these specific biological activities. Strict isomer identity is non-negotiable for experimental reproducibility.

Molecular Formula C24H30O7
Molecular Weight 430.5 g/mol
Cat. No. B1253897
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(-)-Nirtetralin
Synonymsnirtetralin
Molecular FormulaC24H30O7
Molecular Weight430.5 g/mol
Structural Identifiers
SMILESCOCC1CC2=CC3=C(C(=C2C(C1COC)C4=CC(=C(C=C4)OC)OC)OC)OCO3
InChIInChI=1S/C24H30O7/c1-25-11-16-8-15-10-20-23(31-13-30-20)24(29-5)22(15)21(17(16)12-26-2)14-6-7-18(27-3)19(9-14)28-4/h6-7,9-10,16-17,21H,8,11-13H2,1-5H3
InChIKeyLHQDZANQXMRHIV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(-)-Nirtetralin: Aryltetralin Lignan Scaffold and Key Procurement Specifications for Antiviral and Anticancer Research


(-)-Nirtetralin (CAS 50656-78-5) is a naturally occurring aryltetralin lignan isolated predominantly from Phyllanthus niruri L. (Euphorbiaceae) [1]. Its stereochemistry is defined as (5R,6S,7S) [2]. The compound has been characterized for its ability to suppress hepatitis B surface antigen (HBsAg) and hepatitis B e antigen (HBeAg) expression in vitro [3]. In silico ADME predictions indicate favorable drug-like properties including high gastrointestinal absorption and a bioavailability score of 0.55, with no Lipinski violations [4].

(-)-Nirtetralin: Why In-Class Aryltetralin Lignans Cannot Be Interchanged for Antiviral and Anti-Inflammatory Profiling


Within the aryltetralin lignan class, minor stereochemical variations and substituent differences lead to profound shifts in biological activity and target selectivity, rendering generic substitution scientifically invalid. For instance, while (-)-nirtetralin exhibits moderate potency against HBV antigens, its stereoisomers nirtetralin A and B are 5- to 10-fold more potent in suppressing HBsAg and HBeAg [1]. Conversely, (-)-nirtetralin demonstrates unique anti-HEV activity not reported for its A and B isomers, with an IC50 of 2.277 μM in HepaRG cells [2]. This stark pharmacological divergence among closely related analogs underscores that procurement based solely on compound class without specific isomer confirmation introduces significant experimental variability and risks compromising research reproducibility [3].

(-)-Nirtetralin: Comparative Quantitative Evidence for Differentiated Procurement in Antiviral, Endothelin, and Anticancer Studies


(-)-Nirtetralin Exhibits Potent Anti-HEV Activity Not Observed with Closely Related Stereoisomers Nirtetralin A or B

(-)-Nirtetralin demonstrates direct inhibition of Hepatitis E virus (HEV) growth in HepaRG cells, a property not reported for its stereoisomers nirtetralin A or B [1]. This represents a unique and verifiable differentiation point for researchers focused on HEV, an emerging pathogen with limited therapeutic options.

Antiviral Hepatitis E virus Lignan

(-)-Nirtetralin Shows Moderate Anti-HBV Potency, Enabling Use as a Baseline Control Against More Potent Analogs Like Nirtetralin A and B

In head-to-head assays using HBV-producing HepG2.2.15 cells, (-)-nirtetralin suppressed HBsAg and HBeAg secretion with IC50 values of 97.2 μM and 232.0 μM, respectively. In the same study, its stereoisomer nirtetralin A was approximately 10-fold more potent against HBsAg (IC50 = 9.5 μM) and 13-fold more potent against HBeAg (IC50 = 17.4 μM) [1]. This quantitative hierarchy establishes (-)-nirtetralin as a moderate-efficacy control essential for comparative structure-activity relationship (SAR) studies within the aryltetralin series.

Antiviral Hepatitis B virus Structure-Activity Relationship

(-)-Nirtetralin Antagonizes Endothelin ETA Receptor with Low Micromolar Affinity, Distinct from Phyllanthin and Hypophyllanthin

(-)-Nirtetralin acts as a non-peptidic antagonist of the endothelin-1 (ET-1) receptor, a mechanism not shared by all Phyllanthus lignans. In competitive binding assays, (-)-nirtetralin displaced [125I]ET-1 from the human recombinant ETA receptor expressed in CHO cells with an IC50 of 75 μM, and from the rat ETA receptor in A10 cells with an IC50 of 400 μM [1]. Importantly, (-)-nirtetralin showed no activity against the human ETB receptor (IC50 > 500 μM), indicating receptor subtype selectivity [1]. In contrast, the related lignans phyllanthin and hypophyllanthin did not inhibit paw edema induced by ET-1 in vivo [2].

Endothelin receptor Cardiovascular Lignan

(-)-Nirtetralin Demonstrates Cytotoxicity Against Oral Squamous Cell Carcinoma (KB) Cells, with a Favorable In Silico ADME Profile

In MTT assays, (-)-nirtetralin induced time-dependent suppression of KB cell viability, a model for oral squamous cell carcinoma [1]. While exact IC50 values are not reported, the study demonstrates dose-dependent cytotoxicity. Computational ADME predictions using SWISS-ADME suggest favorable drug-like properties, including high gastrointestinal absorption and a bioavailability score of 0.55, with zero Lipinski violations [2]. These in silico parameters are superior to some related lignans; for instance, hypophyllanthin has a higher predicted TPSA (74.2 Ų vs. 64.6 Ų for nirtetralin), suggesting potentially better membrane permeability for nirtetralin [2].

Anticancer Oral squamous cell carcinoma Pharmacokinetics

(-)-Nirtetralin Exhibits Anti-Inflammatory Activity Through PAF and ET-1 Pathway Inhibition, Shared with Phyltetralin but Not Phyllanthin

In a murine paw edema model, (-)-nirtetralin inhibited edema induced by platelet-activating factor (PAF) and endothelin-1 (ET-1), but not by histamine or substance P, indicating a specific mechanism of action [1]. This activity was shared by the related lignan phyltetralin, but notably absent in phyllanthin and hypophyllanthin, which did not inhibit ET-1-induced edema [1]. This selectivity profile distinguishes (-)-nirtetralin from other Phyllanthus lignans and points to its utility in studying PAF and ET-1 mediated inflammatory pathways.

Anti-inflammatory PAF receptor Endothelin-1

(-)-Nirtetralin Displays Lower Anti-HBV Potency Compared to Niranthin and Hinokinin, Clarifying Its Niche as a Baseline Control

In a comparative screen of 25 Phyllanthus compounds, at a non-cytotoxic concentration of 50 μM, (-)-nirtetralin suppressed HBsAg expression by 69.6% and HBeAg expression by 33.9% [1]. In the same assay, niranthin achieved 74.3% suppression of HBsAg and 45.3% of HBeAg, while hinokinin showed 68.1% and 52.3% suppression, respectively [1]. This places (-)-nirtetralin as less potent than niranthin (especially against HBeAg) and with a distinct antigen suppression profile compared to hinokinin, which is more balanced in its dual suppression.

Antiviral Hepatitis B virus Structure-Activity Relationship

(-)-Nirtetralin: Recommended Application Scenarios for Differentiated Scientific and Industrial Procurement


Hepatitis E Virus (HEV) Virology Research and Antiviral Screening Programs

(-)-Nirtetralin is the recommended choice for research groups studying Hepatitis E virus (HEV) replication and seeking to develop or validate anti-HEV assays. As demonstrated by an IC50 of 2.277 μM in HepaRG cells [1], this compound offers a unique anti-HEV activity not shared by its more potent anti-HBV analogs nirtetralin A and B. Procuring the correct (-)-isomer is essential for establishing reliable HEV inhibition models, as substitution with other nirtetralin stereoisomers will fail to replicate these findings and compromise experimental integrity [1].

Hepatitis B Virus (HBV) Structure-Activity Relationship (SAR) and Comparative Pharmacology Studies

For medicinal chemistry and pharmacology laboratories conducting systematic SAR analysis of aryltetralin lignans against HBV, (-)-nirtetralin is an essential baseline control. With IC50 values of 97.2 μM (HBsAg) and 232.0 μM (HBeAg) in HepG2.2.15 cells [2], it serves as the moderate-efficacy reference point against which the 10- to 13-fold higher potency of stereoisomers like nirtetralin A can be precisely quantified [2]. This quantitative calibration is critical for understanding the stereochemical determinants of antiviral activity in this compound class [3].

Endothelin Receptor Pharmacology and Cardiovascular Inflammation Studies

(-)-Nirtetralin is the appropriate lignan for researchers investigating endothelin-1 (ET-1) receptor antagonism, particularly the ETA subtype. With an IC50 of 75 μM for the human ETA receptor and no activity against ETB (IC50 > 500 μM) [4], it provides a defined chemical probe for ETA-mediated pathways. This activity is not shared by the related lignans phyllanthin and hypophyllanthin [5], making (-)-nirtetralin the required compound for studies aiming to link aryltetralin lignan structure to endothelin receptor modulation [4].

Anticancer Lead Optimization Leveraging Favorable ADME Properties

(-)-Nirtetralin is the preferred starting scaffold for medicinal chemistry programs targeting oral squamous cell carcinoma or other cancers requiring compounds with favorable in silico ADME properties. With predicted high GI absorption, a bioavailability score of 0.55, and a TPSA of 64.6 Ų (lower than hypophyllanthin's ~74.2 Ų) [6], (-)-nirtetralin is predicted to have superior membrane permeability and oral bioavailability potential compared to other Phyllanthus lignans [6]. Its zero Lipinski violations further support its suitability as a drug-like lead for further optimization [6].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for (-)-Nirtetralin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.